molecular formula C15H12F3NO2 B2715554 2-methoxy-6-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol CAS No. 864852-87-9

2-methoxy-6-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol

Cat. No.: B2715554
CAS No.: 864852-87-9
M. Wt: 295.261
InChI Key: UGSKSIRFRHDIIG-DJKKODMXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-6-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol typically involves the reaction between 2-hydroxy-5-methoxybenzaldehyde and 2-methoxy-5-(trifluoromethyl)aniline. The reaction is carried out by refluxing a mixture of these two compounds in ethanol . The reaction conditions include:

    Reagents: 2-hydroxy-5-methoxybenzaldehyde, 2-methoxy-5-(trifluoromethyl)aniline

    Solvent: Ethanol

    Temperature: Reflux conditions

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-grade equipment for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-6-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The methoxy and phenyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic oxides, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 2-methoxy-6-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol involves its interaction with molecular targets through the imine group. This group can form strong bonds with metal ions, making the compound effective in catalysis and coordination chemistry . Additionally, the trifluoromethyl group enhances the compound’s stability and reactivity, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-6-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, reactivity, and potential for forming strong interactions with molecular targets, making it valuable in various scientific applications.

Properties

IUPAC Name

2-methoxy-6-[[2-(trifluoromethyl)phenyl]iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO2/c1-21-13-8-4-5-10(14(13)20)9-19-12-7-3-2-6-11(12)15(16,17)18/h2-9,20H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSKSIRFRHDIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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